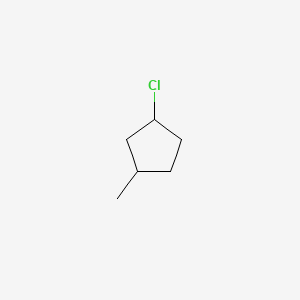

1-Chloro-3-methylcyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

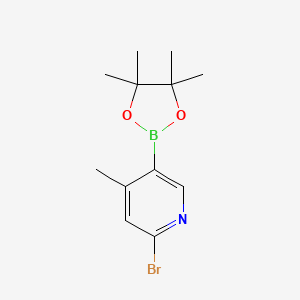

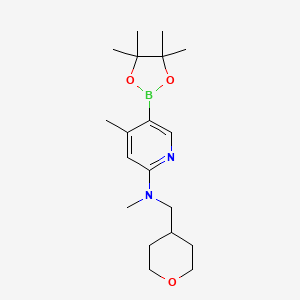

1-Chloro-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 1-chloro-3-methylcyclopentane . The compound is represented by the canonical SMILES notation CC1CCC(C1)Cl .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylcyclopentane consists of a cyclopentane ring, which is a five-membered ring of carbon atoms, with a chlorine atom and a methyl group attached to different carbon atoms in the ring . The exact 3D structure can be viewed using specific software .

Physical And Chemical Properties Analysis

1-Chloro-3-methylcyclopentane has a molecular weight of 118.60 g/mol . It has a complexity of 61.2 and does not have any hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų .

Applications De Recherche Scientifique

Formation and Characterization of Cations : A study by Olah et al. (1967) revealed that 1-Methyl-1-chlorocyclopentane, among other compounds, can lead to the stable formation of the 1-methylcyclopentyl cation. This was achieved through reactions in specific solutions, contributing valuable insights into the structure and stability of carbonium ions, which are crucial in hydrocarbon isomerization (Olah, Bollinger, Cupas, & Lukas, 1967).

Photochlorination Reactions : Tague and Wight (1992) studied the solid-state photochlorination reactions of methylcyclopentane and methylcyclohexane. They found that the reaction products included HCl, 1-chloro-1-methylcyclopentane, and 3-chloro-1-methylcyclopentane. The study provided insights into the selectivity of isomeric product formation in these reactions (Tague & Wight, 1992).

Heterolysis Kinetics and Solvent Effects : Research by Dvorko, Koshchii, and Ponomareva (2003) investigated the kinetics of heterolysis of 1-chloro-1-methylcyclohexane and 1-chloro-1-methylcyclopentane in various solvents. Their findings revealed insights into the effects of solvent polarity on the heterolysis rates of these compounds, which are essential for understanding their chemical behavior in different environments (Dvorko, Koshchii, & Ponomareva, 2003).

Anti-Inflammatory Activity of Derivatives : A 2020 study by Osarodion investigated the anti-inflammatory activity of compounds derived from 1-Chloro-3-methylcyclopentane. The compounds showed significant anti-inflammatory properties, suggesting potential pharmaceutical applications (Osarodion, 2020).

Propriétés

IUPAC Name |

1-chloro-3-methylcyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTDXLYILUJOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707374 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methylcyclopentane | |

CAS RN |

142857-44-1 |

Source

|

| Record name | 1-Chloro-3-methylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)

![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)